4-Chlorophenylisobutylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZUAWTZJXBMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945430 | |
| Record name | 4-Chloro-alpha-ethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2275-64-1 | |
| Record name | 4-Chloro-α-ethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2275-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-2-aminobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-alpha-ethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)butan-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ4HK7485X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies
Synthetic Pathways for 4-Chlorophenylisobutylamine
The synthesis of this compound, also known as 4-chloro-α-ethylphenethylamine, can be accomplished through several established organic chemistry routes. A common and versatile method is reductive amination. This process typically involves the reaction of a ketone precursor, 4-chlorophenylacetone, with an amine, followed by reduction of the resulting imine intermediate.
A representative pathway starts with 4-chlorophenylacetone. This ketone is reacted with hydroxylamine (B1172632) to form an oxime. The oxime is then subjected to reduction, often using a catalyst such as Raney nickel or a hydride reagent like lithium aluminum hydride (LiAlH₄), to yield the primary amine, 4-chloroamphetamine. To obtain this compound (an α-ethyl derivative), the corresponding precursor would be 1-(4-chlorophenyl)butan-2-one, which would be subjected to a similar reductive amination process.
Another general approach for synthesizing secondary amines involves the reaction of a primary phenethylamine (B48288) hydrochloride with an aldehyde to form an imine, which is subsequently reduced, often with sodium borohydride (B1222165) (NaBH₄). nih.gov
Synthesis of Structurally Related Analogs and Derivatives
The core structure of this compound allows for extensive modification to explore structure-activity relationships (SAR). nih.gov The synthesis of analogs focuses on altering substituents on the phenyl ring, the alkyl side chain, and the amino group. wikipedia.org
Phenyl Ring Substitution: The chlorine atom at the 4-position can be replaced with other halogens (e.g., fluorine, bromine, iodine) or non-polar alkyl groups. nih.govwikipedia.org SAR studies have shown that nonpolar substituents like halogens and short alkyl chains in the 4-position tend to increase binding affinity at certain receptors. nih.gov
N-Alkylation/Arylation: The primary amine group of a precursor can be modified. For instance, N-benzyl substitution has been shown to dramatically improve binding affinity and functional activity for some phenethylamines. nih.gov The synthesis of these N-benzyl derivatives can be achieved via reductive amination, where a phenethylamine is reacted with a substituted benzaldehyde, followed by reduction with NaBH₄. nih.gov
Side-Chain Homologation: The α-ethyl group of this compound is a key feature. Analogs with different α-substituents (e.g., the α-methyl group in para-chloroamphetamine) show different biological activity profiles. wikipedia.orgwikipedia.org Structure-activity relationships of neurotoxicity in related amphetamines suggest that the α-methyl group is essential for certain effects, while α-ethyl analogues are often less potent in this regard. wikipedia.org
The table below summarizes some key analogs and the typical synthetic approaches.
| Analog Class | Example Compound | Synthetic Precursors | Key Reaction Type |
| α-Alkyl Analogs | para-Chloroamphetamine (PCA) | 4-Chlorophenylacetone, Ammonia/Hydroxylamine | Reductive Amination |
| N-Benzyl Analogs | N-Benzyl-4-chlorophenethylamine | 4-Chlorophenethylamine, Benzaldehyde | Reductive Amination |
| Ring-Substituted Analogs | 4-Bromoamphetamine (PBA) | 4-Bromophenylacetone, Ammonia/Hydroxylamine | Reductive Amination |
| Methoxy Analogs | 2,5-Dimethoxy-4-chlorophenethylamine | 2,5-Dimethoxy-4-chlorobenzaldehyde | Nitrostyrene reduction or other |
Methodological Advancements in Phenethylamine Synthesis for Research Purposes
Modern synthetic chemistry has introduced more sophisticated and efficient methods for preparing phenethylamine scaffolds, offering advantages in modularity, selectivity, and practicality for research.
One significant advancement is the use of nickel/photoredox cross-electrophile coupling. acs.org A recently developed protocol enables the coupling of aliphatic aziridines with (hetero)aryl iodides to produce a wide range of β-phenethylamine structures. acs.org This method is advantageous as it uses readily available and stable aryl iodide electrophiles without the need to pre-generate organometallic reagents. acs.org It represents a modular approach, allowing for the installation of diverse aryl groups and substitutions on the ethyl backbone in a single C-C bond-forming step. acs.org
Chemo-enzymatic methods have also become attractive, particularly for producing optically active phenethylamines. mdpi.com For example, the resolution of racemic (R,S)-1-(4-chlorophenyl)ethylamine, a key intermediate for various applications, can be achieved with high efficiency using an immobilized lipase (B570770) such as Novozym 435. mdpi.com This enzymatic approach offers a practical and scalable route to enantiomerically pure building blocks. mdpi.com
Stereochemical Considerations in Synthesis of Substituted Amines
The presence of a chiral center at the alpha-carbon (the carbon atom attached to the phenyl ring and the amino group) in most substituted phenethylamines means they can exist as enantiomers. wikipedia.org These stereoisomers can exhibit different pharmacological activities, making their separation and stereoselective synthesis a critical aspect of research. nih.gov
Chiral Resolution: A common strategy to separate enantiomers is chiral resolution. This can be accomplished by forming diastereomeric salts using a chiral resolving agent, such as a chiral acid, which can then be separated by crystallization. For analytical purposes, chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, is a powerful technique for separating and quantifying enantiomers. nih.govnih.gov A method for a related compound, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, utilized a Chirex chiral column to achieve baseline separation of its (+) and (-) enantiomers. nih.gov
Asymmetric Synthesis: To avoid the need for resolution, asymmetric synthesis aims to create a single enantiomer directly. A widely used strategy involves the use of a chiral auxiliary. Chiral 1-phenylethylamine (B125046) (α-PEA) is a well-established chiral auxiliary that can be used to direct the stereochemical outcome of reactions. mdpi.comresearchgate.net For instance, it can be incorporated into a reactant to induce diastereoselectivity in key bond-forming steps, after which the auxiliary is cleaved to yield the desired enantiopure product. mdpi.com
The table below outlines the key stereochemical concepts and their applications.
| Concept | Method | Description | Example Application |
| Chirality | Presence of a Stereocenter | The α-carbon in this compound is chiral, leading to (R) and (S) enantiomers. | Most substituted phenethylamines. wikipedia.org |
| Chiral Resolution | Chiral HPLC/GC | Chromatographic separation of enantiomers using a chiral stationary phase. | Separation of N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine enantiomers. nih.gov |
| Asymmetric Synthesis | Chiral Auxiliary | A removable chiral group temporarily incorporated into a reactant to control stereochemistry. | Use of (R)- or (S)-α-PEA to synthesize enantiopure compounds. mdpi.comresearchgate.net |
| Enzymatic Resolution | Lipase-catalyzed reaction | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | Resolution of (R,S)-1-(4-chlorophenyl)ethylamine using Novozym 435. mdpi.com |
Molecular Pharmacology and Neurotransmitter System Interactions
Monoamine Transporter (MAT) Interaction Profiles
4-CAB interacts with monoamine transporters, which are responsible for regulating the extracellular concentrations of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). The compound exhibits a distinct profile of potency for inhibiting the reuptake of these neurotransmitters.
Research has established that 4-CAB is an inhibitor of the serotonin transporter (SERT). In vitro studies have determined its half-maximal inhibitory concentration (IC50) for serotonin reuptake to be 330 nM. caymanchem.comwikipedia.org This indicates a significant, though moderate, potency at this transporter. When compared to its structural analogue, para-chloroamphetamine (PCA), 4-CAB is approximately two-fold less potent at inhibiting serotonin reuptake. wikipedia.org
4-CAB also interacts with the dopamine transporter (DAT), albeit with lower potency than at SERT. The reported IC50 value for the inhibition of dopamine reuptake is 2,343 nM (or 2.3 µM). caymanchem.comwikipedia.org This potency is about five times weaker than that of PCA. wikipedia.org Despite this reduced potency compared to PCA, its activity at DAT is not eliminated and is reportedly similar to that of MDMA. wikipedia.org
While 4-CAB is structurally related to phenethylamines and amphetamines that are known to interact with the norepinephrine transporter (NET), specific data quantifying its binding affinity (Ki) or reuptake inhibition potency (IC50) at NET are not extensively detailed in publicly available scientific literature. Compounds in this class typically exhibit some level of activity at all three monoamine transporters. wikipedia.org
Interactive Data Table: 4-CAB Monoamine Transporter Inhibition
| Transporter | IC50 Value | Comparative Potency Notes |
|---|---|---|
| SERT | 330 nM caymanchem.comwikipedia.org | ~2-fold less potent than PCA wikipedia.org |
| DAT | 2,343 nM caymanchem.comwikipedia.org | ~5-fold less potent than PCA wikipedia.org |
| NET | Not Reported | - |
Mechanisms of Monoamine Neurotransmitter Release Modulation
4-CAB is classified as a stimulant and entactogen, and like its parent compounds, it is understood to function as a monoamine releasing agent. wikipedia.orgwikipedia.org This mechanism involves the compound acting as a substrate for monoamine transporters (MATs). wikipedia.org After being transported into the presynaptic neuron, it disrupts the vesicular storage of monoamines and induces a reversal of the transporter's direction of flow. wikipedia.org This process, known as reverse transport or efflux, results in the non-vesicular release of neurotransmitters from the neuron's cytoplasm into the synaptic cleft, leading to a significant increase in their extracellular concentrations. wikipedia.org
Differentiation from Monoamine Reuptake Inhibition Mechanisms
The action of a monoamine releasing agent is distinct from that of a monoamine reuptake inhibitor. A pure reuptake inhibitor functions by binding to the transporter protein and blocking its ability to reabsorb neurotransmitters from the synapse, thereby prolonging their action. In contrast, a releasing agent like 4-CAB is a substrate for the transporter and actively causes the transporter to expel neurotransmitters from the presynaptic terminal. wikipedia.org While 4-CAB does exhibit reuptake inhibition properties, as evidenced by its IC50 values, its primary pharmacological classification suggests that monoamine release is a principal component of its mechanism of action.
Cellular and Subcellular Mechanisms of Action
The primary cellular mechanism of action of 4-Chlorophenylisobutylamine (4-CAB) is its interaction with monoamine transporters, which are integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron. By inhibiting these transporters, 4-CAB increases the extracellular concentrations of key neurotransmitters, thereby enhancing their signaling.
Research has demonstrated that 4-CAB acts as an inhibitor of both the serotonin transporter (SERT) and the dopamine transporter (DAT). smolecule.comwikipedia.org In vitro studies have quantified this inhibitory activity, revealing its potency at these cellular targets. Specifically, 4-CAB exhibits a half-maximal inhibitory concentration (IC50) of 330 nM for the inhibition of serotonin reuptake and an IC50 of 2,343 nM for the inhibition of dopamine reuptake. smolecule.comwikipedia.org This indicates a greater potency for the serotonin transporter over the dopamine transporter.
In comparison to its structural analog, para-chloroamphetamine (PCA), 4-CAB is approximately two-fold less potent at inhibiting serotonin reuptake and five-fold less potent at inhibiting dopamine reuptake. smolecule.comwikipedia.org Despite this reduced potency, its activity at the dopamine transporter is not eliminated and is comparable to that of 3,4-methylenedioxymethamphetamine (MDMA). wikipedia.org
Interactive Data Table: Monoamine Transporter Inhibition Profile
| Compound | Serotonin Transporter (SERT) IC50 (nM) | Dopamine Transporter (DAT) IC50 (nM) |
| This compound (4-CAB) | 330 | 2,343 |
| para-Chloroamphetamine (PCA) | ~165 | ~469 |
Beyond its interaction with monoamine transporters, evidence suggests that 4-CAB may also exert its effects through the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron. smolecule.com Inhibition of MAO would lead to an increase in the cytoplasmic concentration of these neurotransmitters, making more available for release into the synapse.
While direct studies on the downstream subcellular signaling cascades of 4-CAB are limited, the mechanisms of its close analog, PCA, may offer some insights. For instance, PCA has been shown to induce the translocation and activation of protein kinase C (PKC), a key enzyme in second messenger systems that regulate a variety of cellular processes. nih.gov This activation is believed to occur secondary to the release of serotonin and subsequent stimulation of postsynaptic 5-HT2A/2C receptors, which are coupled to G-protein-mediated phospholipid hydrolysis. nih.gov Given that 4-CAB also promotes the elevation of extracellular serotonin, it is plausible that it could engage similar downstream signaling pathways.
Furthermore, PCA has been identified as an inhibitor of the Arg/N-end rule pathway, a cellular process involved in protein degradation. um.edu.mt This pathway targets proteins, including regulators of G protein signaling (RGS) proteins, for ubiquitination and subsequent degradation by the proteasome. tandfonline.com By inhibiting this pathway, PCA can stabilize these proteins, thereby modulating G-protein coupled receptor (GPCR) signaling. As an analog, 4-CAB could potentially share this mechanism, although direct experimental verification is required.
Structure Activity Relationship Sar Studies and Molecular Design
Conformational and Substituent Effects on Biological Activity
The biological activity of phenethylamines is intrinsically linked to their three-dimensional shape (conformation) and the nature of the chemical groups (substituents) attached to their core structure. For 4-chlorophenylisobutylamine, both the chloro-substituent on the phenyl ring and the ethyl group at the alpha position are key determinants of its interaction with biological targets.
Conformational studies of phenethylamine (B48288) derivatives suggest that they can adopt either an extended or a folded conformation. The extended conformation is generally believed to be essential for interaction with monoamine transporters. nih.gov While specific conformational analysis of 4-CAB is not extensively documented, the presence of the α-ethyl group likely influences the rotational freedom around the phenyl-ethyl bond, which in turn affects the preferred conformation for binding to its targets.
The primary substituents influencing 4-CAB's activity are the chlorine atom at the 4-position of the phenyl ring and the α-ethyl group. The 4-chloro substitution is a critical feature that significantly influences the compound's activity at serotonin (B10506) transporters. In the broader class of phenethylamines, halogenation at the para position of the phenyl ring is a common strategy to enhance serotonergic activity. wikipedia.org
The replacement of the α-methyl group of para-chloroamphetamine (PCA) with an ethyl group in 4-CAB leads to a decrease in its potency as a monoamine reuptake inhibitor. wikipedia.org This suggests that the size and steric bulk of the α-alkyl substituent play a crucial role in the interaction with the binding pockets of monoamine transporters. Studies on related amphetamine analogs have shown that increasing the length of the N-alkyl substituent from methyl to butyl results in a stepwise decrease in potency at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). researchgate.net This trend highlights the sensitivity of these transporters to the size of substituents on the amine group, a principle that likely extends to the α-alkyl position.
Comparative SAR Analysis with para-Chloroamphetamine and Related Amphetamines
A comparative analysis of this compound with its close analog, para-chloroamphetamine (PCA), provides significant insights into its structure-activity relationship. Both molecules share the 4-chlorinated phenyl ring, but the difference in the α-alkyl group—ethyl in 4-CAB versus methyl in PCA—results in notable pharmacological distinctions. nih.govwikipedia.org
4-CAB is approximately two-fold less potent at inhibiting serotonin reuptake and five-fold less potent at inhibiting dopamine reuptake compared to PCA. wikipedia.org This reduction in potency indicates that the larger α-ethyl group in 4-CAB may create steric hindrance at the binding sites of both SERT and DAT, leading to a weaker interaction compared to the α-methyl group of PCA.
| Compound | α-Substituent | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) |
| para-Chloroamphetamine (PCA) | Methyl | ~165 | ~469 |
| This compound (4-CAB) | Ethyl | 330 | 2,343 |
This table presents a comparative view of the in vitro potency of PCA and 4-CAB at inhibiting serotonin and dopamine transporters. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity. Data sourced from Johnson et al. (1990). wikipedia.org
A critical difference between 4-CAB and PCA lies in their neurotoxic profiles. PCA is a potent serotonergic neurotoxin, causing long-lasting depletion of serotonin in the brain. wikipedia.org In contrast, 4-CAB exhibits substantially reduced serotonergic neurotoxicity. wikipedia.org This suggests that the α-methyl group is a key structural feature for the neurotoxic effects observed with PCA, and its replacement with an ethyl group significantly mitigates this toxicity. wikipedia.org
Design Principles for Modulating Monoamine System Interactions
The design of phenethylamine derivatives with specific effects on the monoamine systems is guided by several key principles derived from extensive structure-activity relationship studies. These principles revolve around modifications at the phenyl ring, the α-carbon, and the amine group.
Ring Substitution: The position and nature of substituents on the phenyl ring are critical for determining selectivity. For instance, substitution at the 4-position with small, lipophilic groups like halogens (e.g., chlorine in 4-CAB and PCA) tends to enhance activity at the serotonin transporter. researchgate.net
α-Alkyl Substitution: The size of the alkyl group at the α-position influences both potency and the mechanism of action (releaser vs. reuptake inhibitor). As seen with 4-CAB, increasing the size from methyl to ethyl can decrease potency at monoamine transporters. wikipedia.orgresearchgate.net For psychedelic phenethylamines, extending the α-substituent to an ethyl group can lead to a complete loss of psychoactivity. researchgate.net
N-Alkylation: Modification of the amine group, such as N-alkylation, also impacts activity. For many phenethylamines, N-alkylation can reduce potency. researchgate.net The nature of the terminal amine is a key structural feature that influences whether a compound acts as a releasing agent or a reuptake inhibitor. researchgate.net
These principles allow medicinal chemists to fine-tune the pharmacological properties of new molecules to achieve desired effects, such as enhancing selectivity for a particular transporter or reducing undesirable effects like neurotoxicity. The development of 4-CAB can be seen as an application of these principles, where the modification of the α-alkyl group from PCA was successful in reducing neurotoxicity. wikipedia.orgwikipedia.org
Bioisosteric Replacements and Their Pharmacological Implications
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. researchgate.net In the context of this compound, several bioisosteric replacements could be considered to modulate its pharmacological profile.
One potential modification is the replacement of the chlorine atom with other halogens such as fluorine or bromine. In the amphetamine series, para-fluoroamphetamine and para-bromoamphetamine are known analogs, and their study could provide insights into how different halogens at the 4-position affect the activity of phenylisobutylamines. nih.gov
Another area for bioisosteric modification is the α-ethyl group. Replacing it with other small alkyl groups or even incorporating it into a cyclic structure could lead to compounds with altered potency and selectivity. The study of analogs with different α-substituents is crucial for understanding the steric and electronic requirements of the monoamine transporter binding sites.
Furthermore, bioisosteric replacement of the phenyl ring with other aromatic systems, or the modification of the amine group, are additional avenues for creating novel analogs with potentially improved therapeutic properties. The exploration of bioisosteric replacements for the methylenedioxy group in MDMA analogs, for example, has been a strategy to develop new molecules with unique pharmacological properties. nih.gov
Stereoisomerism and Enantiomeric Activity Profiles
This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-chlorophenylisobutylamine and (S)-4-chlorophenylisobutylamine. It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and even toxicities. nih.gov
For many psychoactive phenethylamines, the biological activity resides predominantly in one enantiomer. For example, in the case of amphetamine, the (S)-enantiomer (dextroamphetamine) is significantly more potent as a central nervous system stimulant than the (R)-enantiomer. Conversely, for some hallucinogenic amphetamines like DOM, the (R)-enantiomer is the more active one. researchgate.net
Preclinical Research Models and Methodologies
In Vitro Assay Systems for Receptor Binding and Transporter Function
In vitro methods are fundamental in determining the direct molecular interactions of a compound. These assays provide initial data on binding affinities and functional effects at specific biological targets, such as neurotransmitter transporters.
Cell-Based Assays for Neurotransmitter Reuptake Inhibition
To assess the ability of 4-CAB to block the reuptake of neurotransmitters, researchers utilize cell lines engineered to express specific monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.govfrontiersin.org In these assays, cultured cells are exposed to radiolabeled neurotransmitters (e.g., [³H]serotonin or [³H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is then measured to determine the compound's inhibitory potency.
Research has shown that 4-CAB inhibits the reuptake of both serotonin and dopamine. wikipedia.org Specifically, it demonstrates a half-maximal inhibitory concentration (IC50) of 330 nM for serotonin reuptake and 2,343 nM for dopamine reuptake. wikipedia.org This indicates that 4-CAB is approximately two-fold less potent at inhibiting serotonin reuptake and five-fold less potent at inhibiting dopamine reuptake when compared to its analog, PCA. wikipedia.org
| Transporter | IC50 (nM) | Relative Potency Comparison to PCA |
|---|---|---|
| Serotonin (SERT) | 330 | ~2-fold less potent |
| Dopamine (DAT) | 2,343 | ~5-fold less potent |
Membrane Preparations for Ligand Binding Studies
Ligand binding studies using membrane preparations from brain tissue or transfected cells are employed to determine the affinity of a compound for specific receptors or transporters. In this method, cell membranes rich in the target protein are incubated with a radiolabeled ligand known to bind to the site of interest. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50 value, which can be used to calculate its binding affinity (Ki). While specific ligand binding data for 4-CAB is not detailed in the provided search results, this methodology is a standard approach in neuropharmacology to characterize the interaction of compounds with monoamine transporters. nih.govnih.gov
In Vivo Animal Models for Pharmacological Characterization
In vivo studies are crucial for understanding how a compound's molecular actions translate into physiological and behavioral effects in a living organism.
Rodent Models for Monoamine System Function
Rodent models, particularly rats and mice, are extensively used to investigate the in vivo effects of substances on the monoamine system. nih.govfrontiersin.orgmdpi.com These studies often involve administering the compound to the animals and then measuring changes in neurotransmitter levels and their metabolites in various brain regions. Techniques such as microdialysis can be used to sample the extracellular fluid in specific brain areas of awake, freely moving animals to monitor real-time changes in neurotransmitter concentrations.
Behavioral Phenotyping in Animal Models (e.g., Drug Discrimination Assays)
Drug discrimination assays are a sophisticated behavioral paradigm used to assess the subjective effects of a drug in animals. nih.govconductscience.com In this procedure, animals are trained to recognize the internal state produced by a specific drug (the training drug) and to make a differential response (e.g., pressing one of two levers) to receive a reward. Once trained, the animals can be tested with a novel compound to see if it substitutes for the training drug, indicating a similar subjective effect.
In drug discrimination studies, 4-CAB has been shown to substitute for 3,4-methylenedioxymethamphetamine (MDMA). wikipedia.org However, it is approximately three-fold less potent than PCA in this regard. wikipedia.org This suggests that while 4-CAB shares subjective effects with MDMA, it is less potent in producing these effects compared to PCA.
| Training Drug | Substitution | Relative Potency Comparison to PCA |
|---|---|---|
| MDMA | Yes | ~3-fold less potent |
Neurochemical Analysis in Animal Brain Regions (e.g., Serotonin Marker Depletion)
Preclinical evaluation of this compound (4-CAB) has centered on its neurochemical impact, particularly concerning its effects on the serotonergic system. A primary method for assessing these effects is the measurement of serotonin (5-hydroxytryptamine, 5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions of animal models. A reduction in these serotonin markers is a key indicator of potential neurotoxicity. nih.govrug.nl
Research indicates that 4-CAB is a monoamine releasing agent and is classified as a serotonergic neurotoxin. wikipedia.orgwikipedia.org Studies in rats have shown that administration of 4-CAB leads to a decrease in serotonin markers. wikipedia.org Compared to its analogue para-chloroamphetamine (PCA), 4-CAB is noted to be a less potent neurotoxin. wikipedia.org For instance, a single administration of PCA can result in approximately an 80% decrease in serotonin markers. wikipedia.org In contrast, studies with 4-CAB have shown decreases of 20% and 50% at different dosages. wikipedia.org This suggests a dose-dependent relationship in the extent of serotonin marker depletion.
The depletion of serotonin is not uniform across all brain regions. Studies with related compounds have shown that areas like the cortex, striatum, and hippocampus can experience significant reductions in 5-HT and 5-HIAA, while other areas like the hypothalamus may be less affected. nih.gov The mechanism behind this depletion is complex but is understood to involve the disruption of normal serotonin transport and synthesis. wikipedia.org
The following interactive table provides comparative data on the reduction of serotonin markers by 4-CAB and the related, more potent neurotoxin, PCA.
Table 1: Comparative Reduction of Serotonin Markers in Rats
| Compound | Percentage Decrease in Serotonin Markers (approx.) |
|---|---|
| This compound (4-CAB) | 20-50% |
This data is based on findings from single-dose administrations in rats as reported in preclinical studies. wikipedia.org
Advanced Experimental Paradigms in Preclinical Research
To gain a more profound understanding of the effects of this compound, researchers have employed advanced experimental paradigms that go beyond static, post-mortem neurochemical analysis. These sophisticated methods allow for a dynamic and multi-faceted investigation of the compound's impact on brain function and behavior.
One such advanced technique is in vivo microdialysis . This methodology allows for the real-time sampling and measurement of extracellular neurotransmitter levels in specific brain regions of conscious, freely moving animals. nih.gov By using microdialysis, researchers can observe the acute, dynamic changes in serotonin and dopamine release and metabolism immediately following the administration of a substance. This provides critical insights into the real-time neurochemical fluctuations that underpin the compound's effects, which cannot be captured by analyzing brain tissue after the fact.
Another powerful tool in preclinical research is neuroimaging , such as positron emission tomography (PET). nih.gov PET studies, using specific radioligands, can visualize and quantify neurochemical targets in the living brain, such as the density of serotonin transporters (SERT). rug.nl This non-invasive technique is invaluable for longitudinal studies, as it allows researchers to track changes in the serotonergic system over time within the same animal, providing a clear picture of long-term neurotoxic effects or potential recovery.
Furthermore, these neurochemical and neuroimaging findings are often correlated with complex behavioral assessments. Sophisticated behavioral paradigms are designed to test specific cognitive functions, such as cognitive flexibility, which can be assessed using tasks like the intra-dimensional/extra-dimensional (IDED) set-shifting task. nih.gov By linking the observed depletion of serotonin markers or changes in transporter density to performance in these behavioral tests, researchers can establish a clearer connection between the neurotoxic effects of a compound and its functional consequences. nih.gov The development of such translational paradigms, applicable to both animals and humans, is crucial for understanding the potential real-world implications of drug-induced neurochemical alterations. nih.gov
Analytical Chemistry Methodologies for Research
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic techniques are fundamental in the analysis of 4-CAB, providing the necessary separation from complex matrix components and enabling accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for the identification of 4-CAB. aipublications.com The process involves separating the compound in a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer. aipublications.comnih.gov
For effective GC-MS analysis, derivatization may be employed to enhance the volatility and thermal stability of 4-CAB, which contains a primary amine group. americanpharmaceuticalreview.com Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with the amine to form less polar and more volatile derivatives.
The mass spectrum of 4-CAB, both derivatized and underivatized, will exhibit characteristic fragmentation patterns. The molecular ion peak and key fragment ions are used for identification. Selected Ion Monitoring (SIM) can be utilized to enhance sensitivity and selectivity for trace-level detection by monitoring specific, characteristic ions. nih.gov
Table 1: Hypothetical GC-MS Parameters for 4-CAB Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | Initial 60°C (2 min), ramp 15°C/min to 300°C (5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-500 m/z |
| Transfer Line Temp | 280°C |
This table presents a hypothetical set of parameters and would require optimization for specific instrumentation and samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a reference technique for bioanalysis due to its high sensitivity and selectivity, making it ideal for the analysis of 4-CAB in biological matrices. chromatographyonline.com This method involves separating the analyte in a liquid mobile phase followed by detection with a tandem mass spectrometer.
LC-MS/MS offers several advantages for 4-CAB analysis, including the ability to analyze the compound without derivatization, which simplifies sample preparation. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent specificity and sensitivity for quantification. mdpi.com In MRM, a specific precursor ion of 4-CAB is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from the matrix. mdpi.com
Table 2: Example LC-MS/MS Parameters for 4-CAB Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Specific precursor -> product ion transitions for 4-CAB |
This table illustrates typical starting parameters that would be optimized for a specific application.
High-Resolution Mass Spectrometry for Novel Psychoactive Substance Analysis
High-resolution mass spectrometry (HRMS) is an invaluable tool for the analysis of NPS like 4-CAB, particularly in untargeted screening approaches. nih.gov Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. usda.govescholarship.org
This capability is crucial for identifying novel or unexpected substances in a sample without prior knowledge of their presence. For 4-CAB, HRMS can confirm its elemental composition (C10H14ClN) by providing a mass measurement with a high degree of accuracy, typically within a few parts per million (ppm). wikipedia.org This significantly increases the confidence in the identification of the compound. Furthermore, HRMS can be used to analyze fragment ions, providing further structural information. nih.gov
Sample Preparation Strategies for Complex Biological Samples in Research
The analysis of 4-CAB in complex biological matrices such as blood, urine, or tissue requires effective sample preparation to remove interferences that can suppress the instrument's signal and lead to inaccurate results. chromatographyonline.commdpi.com The choice of sample preparation technique depends on the nature of the matrix and the analytical method used. nih.gov
Common sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to a plasma or serum sample to precipitate proteins. While effective at removing a large portion of proteins, it may not remove other interferences like phospholipids.
Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids. chromatographyonline.com For 4-CAB, which is a basic compound, the pH of the aqueous sample can be adjusted to be above its pKa to ensure it is in its neutral, more organic-soluble form, facilitating its extraction into an organic solvent. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. mdpi.com For 4-CAB, a cation-exchange SPE sorbent can be used. The basic 4-CAB will be retained on the sorbent while neutral and acidic interferences are washed away. The purified compound can then be eluted with a suitable solvent.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive SPE, has also been successfully applied for the extraction of a wide range of analytes from complex matrices and could be adapted for 4-CAB analysis. dphen1.com
Development of Activity-Based Bioassays for Pharmacological Screening
While chromatographic techniques are essential for identification and quantification, activity-based bioassays are crucial for understanding the pharmacological effects of compounds like 4-CAB. These assays can provide valuable information on the compound's mechanism of action and its potential for biological activity. nih.gov
For 4-CAB, which is known to interact with monoamine transporters, in vitro bioassays can be developed to measure its potency as an inhibitor or substrate for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. wikipedia.orgwikipedia.org This is often done using cell lines that express these transporters. The assay might measure the uptake of a radiolabeled substrate (like dopamine or serotonin) in the presence of varying concentrations of 4-CAB to determine its inhibitory concentration (IC50). wikipedia.org
Furthermore, reporter gene assays can be used to screen for activity at various receptors. nih.gov For example, cells can be engineered to express a specific receptor and a reporter gene (like luciferase) that is activated upon receptor binding. The light output from the reporter can then be measured to determine the activity of the compound. nih.gov The PubChem BioAssay database is a valuable resource for such screening data. nih.gov
Theoretical and Computational Chemistry Studies
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). turkiyeparazitolderg.org This modeling approach is crucial in pharmacology for understanding how a drug molecule like 4-Chlorophenylisobutylamine might interact with its biological targets. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. turkiyeparazitolderg.org
For this compound, a known inhibitor of serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) reuptake, molecular docking could elucidate the specific molecular interactions responsible for its binding. wikipedia.org Studies could model the compound within the binding pockets of SERT and DAT. Key interactions would likely involve the protonated amine group forming ionic bonds or hydrogen bonds with acidic residues (e.g., Aspartic Acid) in the transporter's binding site, a common feature for monoamine transporter ligands. The 4-chlorophenyl ring would likely engage in hydrophobic and aromatic stacking interactions with corresponding residues in the transporters.
While specific docking studies for this compound are not widely published, the methodology is standard for assessing potential receptor interactions. nih.gov The results would typically be presented in a table summarizing the binding energies and key interacting residues.
Table 1: Illustrative Example of Molecular Docking Results for this compound This table is a hypothetical representation of potential docking results for illustrative purposes.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Serotonin Transporter (SERT) | -8.5 | Asp98, Ile172, Phe335 | Ionic, Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. cefic-lri.org The fundamental principle is that variations in the structural or physicochemical properties of a molecule will lead to changes in its activity. nih.gov These models are developed using a "training set" of compounds with known activities and can then be used to predict the activity of new, untested compounds. ukim.mk
A QSAR study involving this compound would require a dataset of structurally similar phenylisobutylamine analogs with measured activities (e.g., IC₅₀ values for SERT or DAT inhibition). wikipedia.org Molecular descriptors for each analog would be calculated, representing properties like:
Electronic properties: (e.g., partial charges, dipole moment) influenced by substituents on the phenyl ring.
Hydrophobic properties: (e.g., LogP) altered by different alkyl chains or ring substitutions.
Steric properties: (e.g., molecular volume, surface area) related to the size and shape of the molecule.
The goal would be to generate a mathematical equation that links these descriptors to the observed activity. Such a model could predict that, for instance, increasing the electronegativity of the substituent at the 4-position of the phenyl ring enhances SERT inhibition. This allows for the rational design and prioritization of new analogs for synthesis and testing. cefic-lri.orgresearchgate.net
Density Functional Theory (DFT) Applications in Conformational Analysis
DFT calculations can be used to determine the relative energies of different possible conformations of this compound. upenn.edu By identifying the lowest energy (most stable) conformations, researchers can understand the likely shape of the molecule when it approaches its biological target. wuxiapptec.com Furthermore, DFT can provide detailed information on the molecule's electronic properties, such as the molecular electrostatic potential (MEP) map. This map shows the distribution of charge across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key determinants of intermolecular interactions. For this compound, the MEP would likely show a positive potential around the amine group and a negative potential associated with the electronegative chlorine atom.
Table 2: Example of DFT-Calculated Conformational Energies This table provides a simplified, hypothetical example of DFT results.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Staggered) | 180° | 0.00 | 75% |
| B (Gauche) | 60° | 1.20 | 20% |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.govreadthedocs.io Unlike static docking, MD simulations allow researchers to observe the dynamic behavior of a ligand-receptor complex, taking into account the flexibility of both the protein and the ligand. 3ds.comjiht.ru An MD simulation calculates the forces between atoms and uses these forces to simulate their motion, providing a virtual "movie" of the interaction at an atomic scale.
For this compound, an MD simulation could be initiated with the compound docked into the binding site of SERT or DAT. The simulation would then track the movements of the compound and the surrounding amino acid residues over a period of nanoseconds or microseconds. This approach can reveal:
The stability of the initial binding pose.
The role of water molecules in mediating ligand-receptor interactions.
Conformational changes in the transporter protein induced by the binding of the compound.
A more accurate estimation of binding free energy.
These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecular recognition, which is fundamental to the compound's pharmacological effect. nih.gov
Cheminformatics Approaches for Analog Prioritization and Design
Cheminformatics combines computer and information science to address problems in chemistry, particularly in the context of drug discovery. kpfu.ru It involves the use of computational tools to store, search, and analyze vast amounts of chemical data. wikipedia.org
In the context of this compound, cheminformatics approaches could be used for several purposes:
Similarity Searching: Using the structure of this compound as a query, large chemical databases (like PubChem or ChEMBL) can be searched to identify commercially available or previously synthesized analogs with similar structural features.
Virtual Screening: A library of thousands or millions of compounds can be computationally screened against a model of the biological target (e.g., SERT). This process filters the library to a manageable number of promising candidates for further investigation, prioritizing those with predicted high affinity.
De Novo Design: Algorithms can be used to design entirely new molecules that are optimized to fit the binding site of a target protein. These programs can piece together molecular fragments to generate novel structures with desired properties, potentially leading to the discovery of new chemical scaffolds related to phenylisobutylamine.
These in-silico methods accelerate the early stages of drug discovery by prioritizing compounds that are most likely to be active, saving significant time and resources. kpfu.ru
Future Directions and Emerging Research Avenues
Elucidation of Complete Metabolic Pathways (Non-Human Specific)
A foundational aspect of understanding any xenobiotic is the characterization of its metabolic fate. For 4-CAB, a detailed map of its biotransformation is currently lacking. Future research must prioritize the elucidation of its complete metabolic pathways in various non-human biological systems.
Knowledge of a drug's metabolism is crucial for identifying active metabolites, understanding potential toxicity, and developing reliable detection methods. nih.gov In the case of new psychoactive substances (NPS), parent compounds may be undetectable in urine, making metabolite identification essential for confirming intake. nih.gov The metabolic pathways for structurally related compounds, such as para-chloroamphetamine (PCA) and cyclophosphamide (B585) (CPA), are known to involve cytochrome P450 (CYP450) enzymes, leading to reactions like hydroxylation and N-dealkylation. nih.govaacrjournals.orgwikipedia.org For instance, CPA is activated via 4-hydroxylation, primarily by CYP2B and CYP2C enzymes, and undergoes an alternative N-dechloroethylation pathway catalyzed by CYP3A. nih.gov
It is plausible that 4-CAB undergoes similar enzymatic processing. Non-human in vivo studies, primarily using rat models, will be invaluable. wikipedia.orgnih.gov These studies allow for the analysis of plasma, urine, and tissue samples to identify and quantify metabolites formed under physiological conditions. Pharmacokinetic studies in rats could determine key parameters like peak plasma concentrations and half-life, providing insights into the rate of metabolism and elimination. nih.gov
Complementing in vivo work, in vitro models are essential. The use of liver microsomes from different species can provide a first look at metabolic stability and the specific CYP450 isoforms involved. nih.gov More advanced models, such as metabolically competent human hepatic cell lines (e.g., HepaRG cells), offer a robust platform for studying the biotransformation of NPS like 4-CAB and identifying the full spectrum of metabolites produced in a controlled environment. nih.gov
Exploration of Novel Target Interactions Beyond Monoamine Transporters
While the primary targets of 4-CAB are identified as the serotonin (B10506) and dopamine (B1211576) transporters, its full pharmacological profile may involve interactions with other molecular targets. wikipedia.orgsmolecule.com A comprehensive understanding requires looking beyond these monoamine transporters to uncover novel interactions that could explain the nuances of its effects.
Research into related compounds offers clues for potential new targets. For example, PCA has been shown to act as an agonist at the rat trace amine-associated receptor 1 (TAAR1) and as a monoamine oxidase A (MAO-A) inhibitor. wikipedia.org Investigation into whether 4-CAB shares these properties is a logical next step. Furthermore, some monoamine-releasing agents are known to interact with sigma (σ) receptors, which can modulate the primary effects on monoamine systems. wikipedia.org
The broader class of substituted phenethylamines is also being explored for applications beyond their psychoactive effects, such as in treating inflammatory and neurological disorders, which suggests engagement with targets like various serotonin receptor subtypes (e.g., 5-HT2A). acs.org Patents have listed 4-CAB among a wide range of neuromodulatory agents with potential applications in dermatology, implying possible interactions with cholinergic, histamine, GABA, and opioid systems. justia.com Future research should employ broad binding assays and functional screening panels to test 4-CAB against a wide array of receptors, ion channels, and enzymes to uncover these potential secondary targets.
Development of Advanced In Vitro and In Vivo Research Models
To achieve the research goals outlined above, the development and application of advanced research models are paramount. These models offer more translational and detailed insights than traditional methods.
Advanced In Vitro Models: Traditional in vitro metabolism studies using liver microsomes or hepatocyte suspensions are foundational but can be enhanced. nih.gov Newer models that better recapitulate the complexity of the human liver include:
3D Human Liver Spheroids and Organoids: These models maintain the complex architecture and cell-cell interactions of the liver, offering more physiologically relevant metabolic activity over longer periods. nih.gov
Liver-on-a-Chip (Microphysiological Systems): These devices allow for the co-culture of different liver cell types in a microfluidic environment, mimicking liver physiology and enabling the study of complex processes like metabolite transport and hepatotoxicity. nih.gov
Metabolically Competent Cell Lines: The use of cell lines like HepaRG, which can be differentiated into functional hepatocyte-like cells, provides a reliable and reproducible model for identifying metabolites of new psychoactive substances. nih.gov
Advanced In Vivo Models: Standard animal models remain crucial, but more sophisticated models can answer specific questions.
Genetically Modified Animal Models: The use of mice with specific genetic alterations, such as hepatic cytochrome P450 reductase null (HRN) mice, can help differentiate between hepatic and extrahepatic metabolism, providing a clearer picture of the compound's processing in different tissues. researchgate.net
Zebrafish Larvae: The zebrafish model is emerging as a valuable tool for medium-to-high-throughput screening of drug metabolism and toxicity due to its genetic tractability and optical transparency. nih.gov
Application of Omics Technologies in Pharmacological Investigations
"Omics" technologies provide a systems-level perspective on the biological effects of a compound, moving beyond a single-target approach. nih.gov Applying these technologies to 4-CAB research will be critical for a holistic understanding of its pharmacological impact.
Metabolomics: This is the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids. Untargeted metabolomics, using techniques like high-resolution mass spectrometry, can be used to discover the complete profile of 4-CAB metabolites without a priori knowledge. nih.gov This approach can identify unexpected biotransformation products and reveal endogenous metabolic pathways that are perturbed by the compound's administration. nih.govupf.edu
Proteomics: This technology can identify changes in protein expression in response to 4-CAB exposure. This could reveal alterations in the expression of metabolizing enzymes, receptors, or proteins involved in downstream signaling pathways, providing mechanistic insights into the drug's action and potential toxicity.
Transcriptomics: By analyzing changes in gene expression (mRNA), transcriptomics can identify the cellular pathways affected by 4-CAB. This can help in understanding the compound's mechanism of action and in identifying potential biomarkers of exposure or effect.
Integrating these multi-omics datasets can reveal complex drug-omics associations, quantify drug-drug similarities, and provide a comprehensive view of how a compound's effects are distributed across different biological modalities. nih.gov
Methodological Innovations in Synthetic Chemistry for Related Compounds
Progress in understanding structure-activity relationships (SAR) for 4-CAB and the development of potential therapeutic analogues rely on innovations in synthetic chemistry. Modern synthetic methods offer greater efficiency, safety, and environmental friendliness ("green chemistry"). laxai.com
Recent innovations that could be applied to the synthesis of 4-CAB analogues include:
Novel Catalysis: The use of inexpensive, non-toxic, and highly reactive catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to efficiently catalyze multi-component reactions for creating complex heterocyclic structures related to pharmacologically active compounds. nih.gov
One-Pot and Ultrasound-Assisted Reactions: Combining multiple reaction steps into a single "one-pot" procedure and using ultrasound to drive reactions can significantly increase efficiency, reduce waste, and provide access to novel compounds under mild conditions. mdpi.com
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly way to perform key chemical transformations, such as the synthesis of chiral amines. researchgate.net
AI and Machine Learning: New platforms are emerging that use artificial intelligence to design and screen novel molecules in silico. pharmala.ca These tools can predict synthetic accessibility and pharmacological properties, accelerating the discovery of new compounds with desired characteristics. pharmala.ca
By leveraging these advanced synthetic strategies, researchers can efficiently create a library of 4-CAB-related compounds. This would enable detailed SAR studies to probe the roles of the chloro-substituent and the isobutyl group in receptor affinity and functional activity, potentially leading to the design of more selective and safer molecules.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 4-Chlorophenylisobutylamine’s purity and structural integrity?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with certified reference standards (e.g., EP/Pharmaceutical-grade impurities listed in ).
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., 4-chlorophenyl and isobutyl groups) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ~187–255 g/mol range for related chlorophenylamines in ) and detect fragmentation patterns.
- Elemental Analysis : Ensure stoichiometric consistency with theoretical formulas (e.g., C10H14ClN for analogs in ).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or aerosols, as recommended for structurally similar amines in .
- Spill Management : Neutralize acidic or basic residues (if applicable) using inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 4-chlorobenzyl halides with isobutylamine under basic conditions (e.g., K2CO3 in DMF), monitoring progress via TLC .
- Reductive Amination : Condense 4-chlorophenyl ketones with isobutylamine using NaBH4 or Pd/C hydrogenation, followed by purification via recrystallization (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, animal models) to isolate variables like dosage or solvent effects .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, CAS entries in ) to identify trends in bioactivity (e.g., CNS vs. peripheral targets).
- Mechanistic Profiling : Use knockout models or selective inhibitors to validate target specificity (e.g., serotonin/dopamine receptors implicated in ).
Q. What computational approaches are effective in predicting the molecular interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina with crystal structures of receptors (e.g., monoamine transporters) and the compound’s 3D conformation (InChI/SMILES data in ) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) using GROMACS, analyzing RMSD and hydrogen-bond networks .
- QSAR Modeling : Train models on chlorophenylamine derivatives (e.g., data from ) to predict ADMET properties or off-target effects.
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to reduce byproducts .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for reaction efficiency, balancing solubility and ease of purification .
- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and scale-up production (e.g., methods in ).
Q. What strategies are recommended for analyzing degradation products of this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradants via LC-MS/MS (e.g., methods for related ureas in ).
- Stability-Indicating Assays : Develop HPLC methods with photodiode array detection to resolve degradation peaks (e.g., phenolic or oxidized byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
